molecular formula C19H23N3O2 B5742655 2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B5742655
M. Wt: 325.4 g/mol
InChI Key: HDZBVPRSLNUJBA-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound known for its applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting specific enzymes or receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with 4-(4-methylpiperazin-1-yl)aniline under specific conditions to form the desired benzamide derivative . The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

2-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the development of targeted therapies and specialized chemical processes .

Properties

IUPAC Name

2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)16-9-7-15(8-10-16)20-19(23)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBVPRSLNUJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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